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molecular formula C11H11ClN4 B8621898 3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No. B8621898
M. Wt: 234.68 g/mol
InChI Key: PWXTZJFLCIJPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (1.284 g, 1.81 mmol) was added in one portion to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (9 g, 36.27 mmol), 2,4-dichloropyrimidine (5.40 g, 36.27 mmol) and 2M Na2CO3 solution (39.9 mL, 79.80 mmol) in dimethoxyethane (250 mL) under an atmosphere of N2. The resulting mixture was stirred at 85° C. for 4 h. and then allowed to cool to r.t. The mixture was then concentrated in vacuo and the residue was dissolved in CH2Cl2 (500 mL). This solution was washed with water (200 mL) and then sat. brine (200 mL). The organic solution was concentrated in vacuo. Purification by FCC, eluting with 0-10% CH3OH in CH2Cl2 gave the title compound (7.91 g, 93%) as a orange oil which solidified on standing; 1H NMR: 1.86 (2H, dt), 1.93-2.00 (2H, m), 3.11 (2H, t), 4.13 (2H, t), 7.68 (1H, d), 8.18 (1H, s), 8.57 (1H, d); m/z: ES+ MH+ 235.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
39.9 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
1.284 g
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[N:11][N:12]3[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=23)O1.[Cl:19][C:20]1[N:25]=[C:24](Cl)[CH:23]=[CH:22][N:21]=1.C([O-])([O-])=O.[Na+].[Na+]>C(COC)OC.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[Cl:19][C:20]1[N:25]=[C:24]([C:9]2[CH:10]=[N:11][N:12]3[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=23)[CH:23]=[CH:22][N:21]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NN2C1CCCC2)C
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
39.9 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(OC)COC
Name
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
1.284 g
Type
catalyst
Smiles
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 85° C. for 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (500 mL)
WASH
Type
WASH
Details
This solution was washed with water (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 0-10% CH3OH in CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C=1C=NN2C1CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 7.91 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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